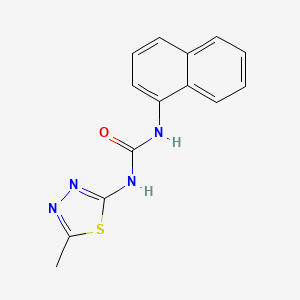
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide, also known as MBPA, is a chemical compound that has been studied for its potential applications in various scientific research fields.
Mecanismo De Acción
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide has been shown to exert its effects through a variety of mechanisms, including the inhibition of oxidative stress and inflammation, as well as the modulation of various signaling pathways. It has also been shown to have an effect on the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide can have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. It has also been shown to have a neuroprotective effect, as well as an effect on glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide in lab experiments is its ability to target multiple pathways involved in various diseases, making it a potentially useful tool for studying complex diseases. However, one limitation is that 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide may have off-target effects, making it difficult to determine the specific mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide, including further studies on its potential use in the treatment of neurodegenerative diseases, as well as its potential as an anti-cancer agent. Additionally, further studies are needed to better understand the specific mechanisms of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide and its potential off-target effects. Finally, there is a need for further optimization of the synthesis method to improve yields and purity.
In conclusion, 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has shown potential for use in various scientific research fields. Its ability to target multiple pathways involved in various diseases makes it a potentially useful tool for studying complex diseases. However, further research is needed to better understand its specific mechanisms of action and potential off-target effects.
Métodos De Síntesis
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide can be synthesized through a multi-step reaction process involving the reaction of 4-methylphenol with phosgene, followed by reaction with 2-phenoxyethylamine and acetic anhydride. This method has been optimized to yield high purity 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide with good yields.
Aplicaciones Científicas De Investigación
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide has been studied for its potential use in a variety of scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-8-12-20(13-9-18)24(27,21-14-10-19(2)11-15-21)23(26)25-16-17-28-22-6-4-3-5-7-22/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJSJJGNHTWFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)





![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)